molecular formula C33H34N2O8 B14916736 Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate

Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate

Cat. No.: B14916736
M. Wt: 586.6 g/mol
InChI Key: MHVMSWYLOIBQDP-UHFFFAOYSA-N
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Description

Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate is a complex organic compound with a unique structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further modified through various steps to obtain the desired compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use in drug development due to its ability to interact with various biological targets. In industry, it can be used in the development of new materials and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate can be compared with other indole derivatives, such as indole-3-acetic acid and indole-2-carboxylic acid . These compounds share a similar indole core structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications.

Properties

Molecular Formula

C33H34N2O8

Molecular Weight

586.6 g/mol

IUPAC Name

ethyl 4,10-bis(4-ethoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate

InChI

InChI=1S/C33H34N2O8/c1-6-41-20-13-9-18(10-14-20)34-28(36)23-22-17(4)25(32(40)43-8-3)33(5,26(23)30(34)38)27-24(22)29(37)35(31(27)39)19-11-15-21(16-12-19)42-7-2/h9-16,22-24,26-27H,6-8H2,1-5H3

InChI Key

MHVMSWYLOIBQDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=CC=C(C=C6)OCC)C(C3C2=O)(C(=C4C)C(=O)OCC)C

Origin of Product

United States

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